molecular formula C25H26N4O5S B2967240 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946235-62-7

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2967240
CAS RN: 946235-62-7
M. Wt: 494.57
InChI Key: XDPDCNCTBLYHJA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle often found in drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including NMR, infrared spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Antimicrobial Study

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents. These studies demonstrate the chemical versatility of quinazoline compounds and their utility in medicinal chemistry, particularly in the synthesis of compounds with antimicrobial activities (Patel & Patel, 2010).

Antileukemic Activity

Research on pyrrolo[2,1-a]isoquinolines, a closely related heterocyclic compound, has shown significant antileukemic activity, suggesting that quinazoline derivatives could also have potential applications in cancer research. The synthesis and evaluation of these compounds highlight the importance of heterocyclic chemistry in the development of new therapeutic agents for treating cancer (Anderson, Heider, Raju, & Yucht, 1988).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from quinazoline have been synthesized and shown to have significant anti-inflammatory and analgesic activities. This research underscores the role of quinazoline derivatives in developing new drugs targeting inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Organic Synthesis and Catalysis

Quinazoline derivatives have been utilized in various synthetic routes, demonstrating their value in organic synthesis and catalysis. These applications include the synthesis of complex molecules and intermediates, highlighting the importance of quinazoline compounds in synthetic organic chemistry (Kaptı, Dengiz, & Balcı, 2016).

Potential in Dye-Sensitized Solar Cells

Research on carboxylated cyanine dyes, which share structural similarities with quinazoline derivatives, indicates potential applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This suggests that quinazoline compounds could also find applications in the development of new materials for solar energy conversion (Wu, Meng, Li, Teng, & Hua, 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These could include toxicity, flammability, and reactivity .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a drug, for example, future research might focus on improving its efficacy, reducing its side effects, or finding new applications .

properties

IUPAC Name

2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N,3-bis(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-33-11-9-26-23(31)16-7-8-18-21(13-16)28-25(29(24(18)32)10-12-34-2)35-15-22(30)19-14-27-20-6-4-3-5-17(19)20/h3-8,13-14,27H,9-12,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPDCNCTBLYHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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